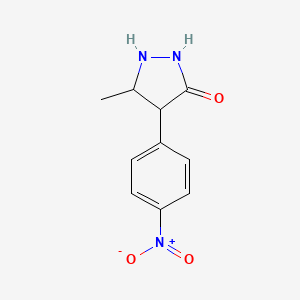
5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family. This compound is characterized by its unique structure, which includes a pyrazolidinone ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 4-position. Pyrazolidinones are known for their diverse biological activities and are often found in both natural products and synthetic compounds with pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one can be achieved through various synthetic routes. One common method involves the reaction of α-substituted propenals, such as methacrolein, with activated hydrazines under mild conditions. This reaction is catalyzed by pyrrolidine/benzoic acid and results in the formation of 4-substituted pyrazolidin-3-ols. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the corresponding 4-substituted-3-pyrazolidinones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of chiral catalysts, such as chiral diarylprolinol trimethylsilyl ethers, allows for the production of optically active forms of the compound with high enantioselectivity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of pyrazolidin-3-ols to pyrazolidinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic reagents, such as amines or thiols, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazolidin-3-ols yields pyrazolidinones, while reduction can lead to the formation of corresponding alcohols or amines.
Applications De Recherche Scientifique
5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential analgesic, anticonvulsant, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to its anti-inflammatory effects . Additionally, its antibacterial and antifungal activities are likely due to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Substituted Pyrazolidinones: These compounds share a similar pyrazolidinone core structure but differ in the substituents attached to the ring.
Isoxazolidinones: These compounds have a similar ring structure but contain an oxygen atom in place of one of the nitrogen atoms.
Uniqueness
5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its antimicrobial activity, while the methyl group at the 5-position influences its pharmacokinetic properties .
Propriétés
Numéro CAS |
13051-13-3 |
|---|---|
Formule moléculaire |
C10H11N3O3 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C10H11N3O3/c1-6-9(10(14)12-11-6)7-2-4-8(5-3-7)13(15)16/h2-6,9,11H,1H3,(H,12,14) |
Clé InChI |
UCVOGOBPJUGZJL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)NN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


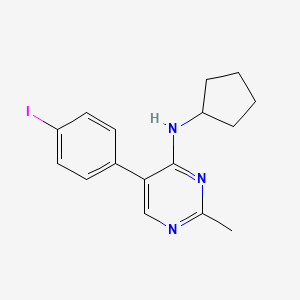
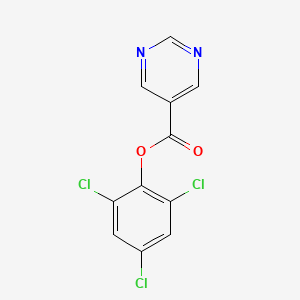
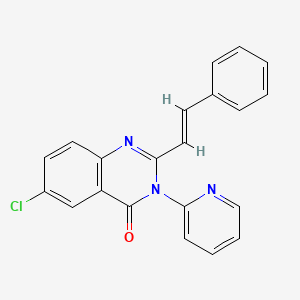
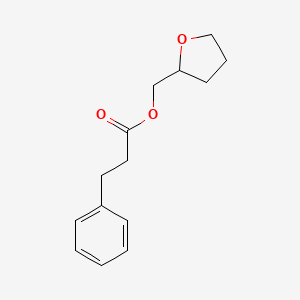
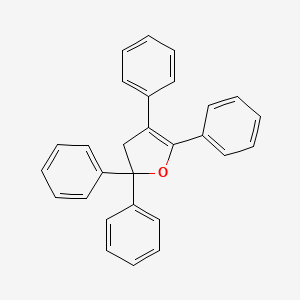
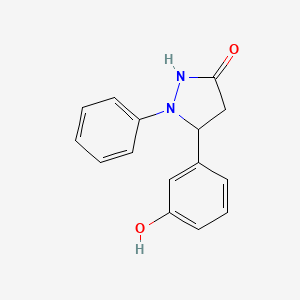
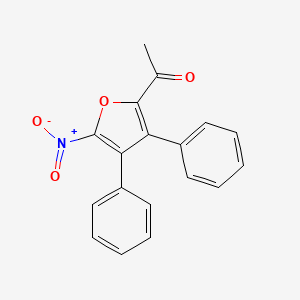
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
![N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide](/img/structure/B15214736.png)
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
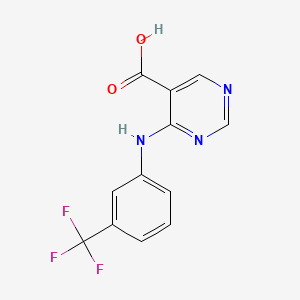
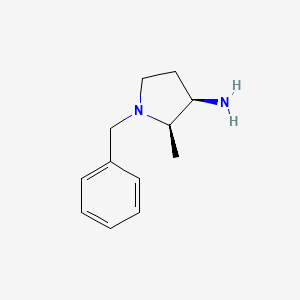
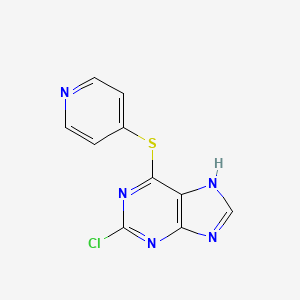
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-](/img/structure/B15214772.png)
